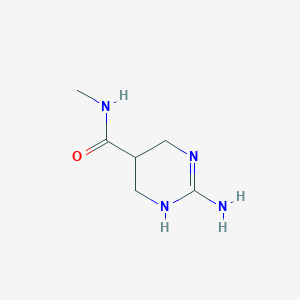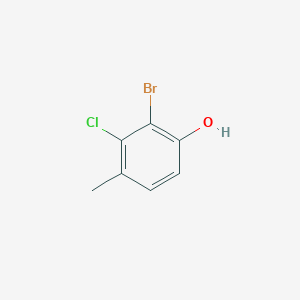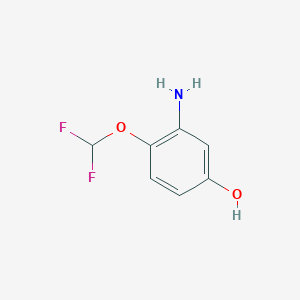
3-Amino-4-(difluoromethoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-(difluoromethoxy)phenol is an organic compound with the molecular formula C7H7F2NO2 It is a derivative of phenol, where the hydroxyl group is substituted with an amino group at the 3-position and a difluoromethoxy group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(difluoromethoxy)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-chloro-3-nitrophenol with difluoromethyl ether in the presence of a base, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-4-(difluoromethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in the presence of hydrochloric acid (HCl) are commonly used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
3-Amino-4-(difluoromethoxy)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 3-Amino-4-(difluoromethoxy)phenol involves its interaction with various molecular targets. The amino and difluoromethoxy groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also modulate enzymatic pathways and cellular processes through its chemical reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Difluoromethoxy)phenol: Similar structure but lacks the amino group.
4-Amino-3-(difluoromethoxy)phenol: Positional isomer with the amino group at the 4-position.
2-Amino-3-(difluoromethoxy)phenol: Positional isomer with the amino group at the 2-position
Uniqueness
3-Amino-4-(difluoromethoxy)phenol is unique due to the specific positioning of the amino and difluoromethoxy groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H7F2NO2 |
|---|---|
Poids moléculaire |
175.13 g/mol |
Nom IUPAC |
3-amino-4-(difluoromethoxy)phenol |
InChI |
InChI=1S/C7H7F2NO2/c8-7(9)12-6-2-1-4(11)3-5(6)10/h1-3,7,11H,10H2 |
Clé InChI |
SIHVIAPSSKNHQY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)N)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chlorothieno[2,3-b]thiophene](/img/structure/B13120737.png)


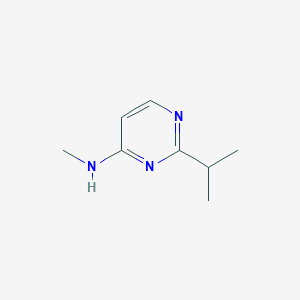
![tert-butyl (1S,3aR,7aR)-1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate](/img/structure/B13120756.png)

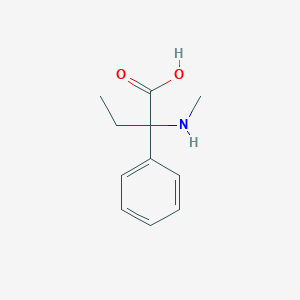
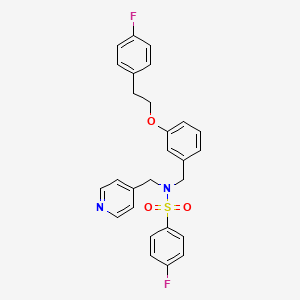
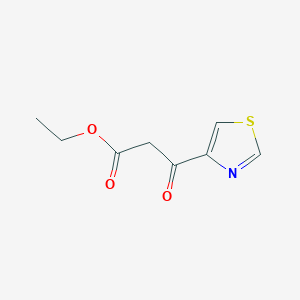
![3-{[Methoxycarbonylmethyl-(toluene-4-sulfonyl)-amino]-methyl}-pyridine-2-carboxylic Acid Isopropyl Ester](/img/structure/B13120791.png)

